[5-(Chloromethyl)-2-furyl](4-chlorophenyl)methanone
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Overview
Description
5-(Chloromethyl)-2-furylmethanone is an organic compound that features a furan ring substituted with a chloromethyl group and a phenyl ring substituted with a chlorine atom
Mechanism of Action
Target of Action
The exact targets of this compound are unknown. Compounds with similar structures, such as benzophenones, have been found to interact with various proteins and enzymes in the body .
Mode of Action
The mode of action would depend on the specific target. For instance, if the compound were to interact with an enzyme, it could potentially inhibit or enhance the enzyme’s activity. The chloromethyl and furyl groups could potentially participate in covalent interactions with target proteins .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Similar compounds have been found to influence a variety of pathways, including those involved in inflammation and cancer .
Action Environment
Various environmental factors could influence the compound’s action, efficacy, and stability. These could include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s activity could potentially be influenced by the presence of other compounds with similar structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-furylmethanone typically involves the reaction of 5-chloromethyl-2-furaldehyde with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-furylmethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(Chloromethyl)-2-furylmethanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It can serve as a scaffold for the design of new drugs and bioactive molecules.
Medicine
In medicinal chemistry, 5-(Chloromethyl)-2-furylmethanone is investigated for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-furylmethanone
- 5-Methyl-2-furylmethanone
- 5-(Hydroxymethyl)-2-furylmethanone
Uniqueness
5-(Chloromethyl)-2-furylmethanone is unique due to the presence of both a chloromethyl group and a chlorophenyl group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
[5-(chloromethyl)furan-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-7-10-5-6-11(16-10)12(15)8-1-3-9(14)4-2-8/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCLIDOSACDVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(O2)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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